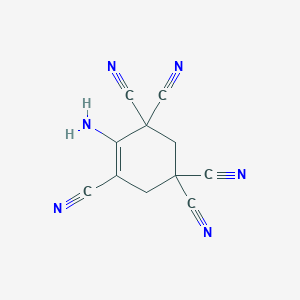
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile is a complex organic compound characterized by its unique structure, which includes an aminocyclohexene ring with five cyano groups attached
Preparation Methods
The synthesis of 4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile typically involves the reaction of malononitrile with arylidenemalononitriles in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization and dehydrocyanation steps . The reaction is usually carried out in ethanol with triethylamine as the base, and the mixture is heated to 40-50°C for 3-4 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-aminobenzo-1,3,5-tricarbonitrile.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Cycloaddition: The compound can undergo cycloaddition reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polycarbonitrile compounds.
Biology and Medicine: Compounds containing the aminophenylcarbonitrile moiety exhibit anti-inflammatory and antimicrobial activities.
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase SK2 activity by binding to the enzyme’s active site, thereby modulating its function . This interaction can lead to the inhibition of cell proliferation in tumor cells or the modulation of inflammatory responses.
Comparison with Similar Compounds
4-Aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile can be compared with other similar compounds such as:
Pentacyanocyclopentadiene: This compound also contains multiple cyano groups and exhibits unique coordination chemistry with transition metals.
Aminophenylpolycarbonitriles: These compounds share a similar aminophenylcarbonitrile moiety and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and a wide range of applications in scientific research.
Properties
CAS No. |
91634-99-0 |
|---|---|
Molecular Formula |
C11H6N6 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
4-aminocyclohex-4-ene-1,1,3,3,5-pentacarbonitrile |
InChI |
InChI=1S/C11H6N6/c12-2-8-1-10(4-13,5-14)3-11(6-15,7-16)9(8)17/h1,3,17H2 |
InChI Key |
WKYLZOYHYFWNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(CC1(C#N)C#N)(C#N)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-[1-[2-(2-oxoethyl)phenyl]cyclohex-2-en-1-yl]acetamide](/img/structure/B14373224.png)
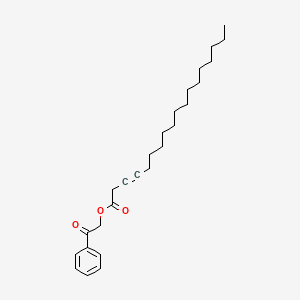
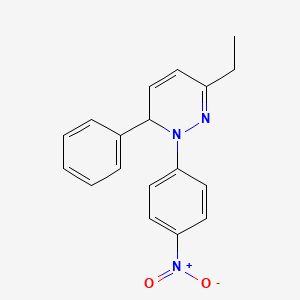
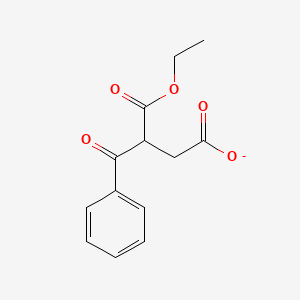
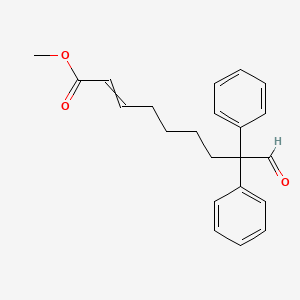
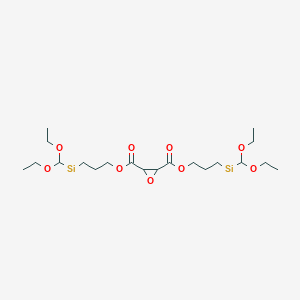
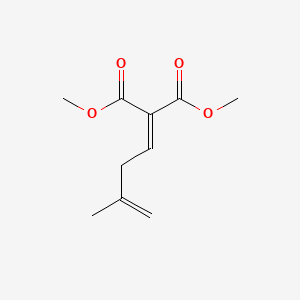
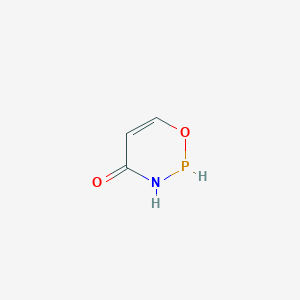
![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)
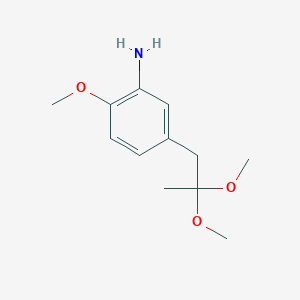
![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
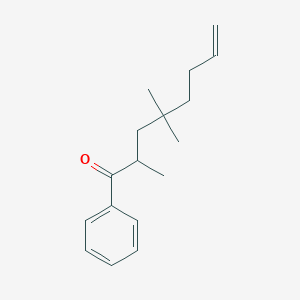

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
